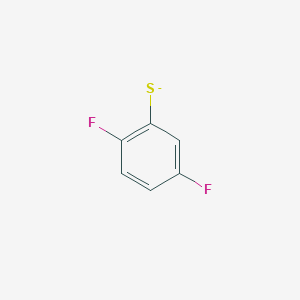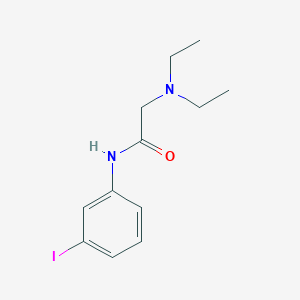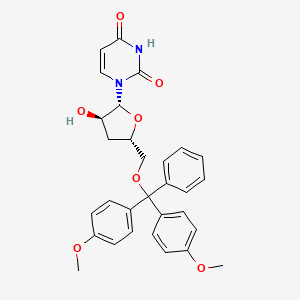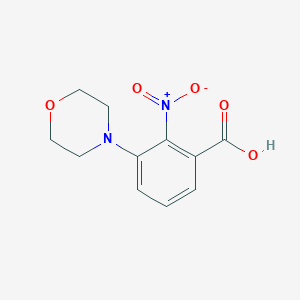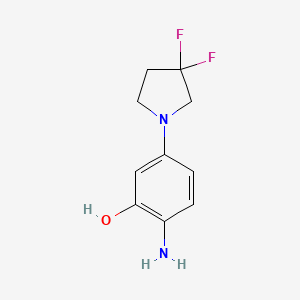
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the difluoropyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of a phenol group.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)benzamide: Similar structure but with a benzamide group instead of a phenol group.
Uniqueness
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is unique due to the presence of both an amino group and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The difluoropyrrolidinyl group further enhances its chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12F2N2O |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
2-amino-5-(3,3-difluoropyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-4-14(6-10)7-1-2-8(13)9(15)5-7/h1-2,5,15H,3-4,6,13H2 |
InChIキー |
XYJGVSJJIMZIOP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



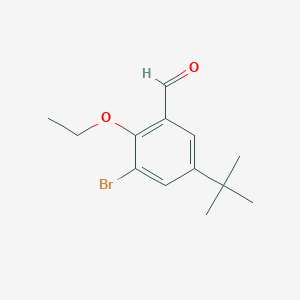
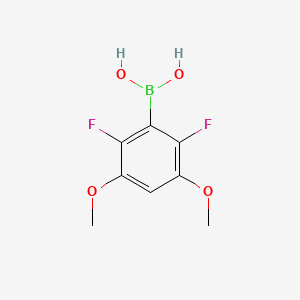
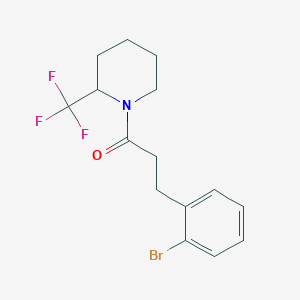
![Benzo[h]pentaphene](/img/structure/B14763217.png)

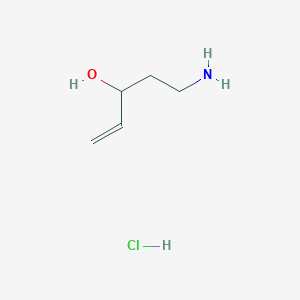


![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
